molecular formula C10H16Cl2N2 B2594504 (3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride CAS No. 2503156-05-4

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride

Cat. No. B2594504
CAS RN: 2503156-05-4
M. Wt: 235.15
InChI Key: OORNWIOHVXJDBH-JXGSBULDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” belongs to the class of organic compounds known as phenylpyrrolidines . These are compounds containing a phenylpyrrolidine moiety, which consists of a phenyl group substituted by a pyrrolidine .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a suitable pyrrolidine derivative with a phenyl group . The specific methods can vary widely depending on the exact structures of the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” would be expected to feature a pyrrolidine ring (a five-membered ring with one nitrogen atom) substituted with a phenyl group and an amine group . The “3S,4R” notation indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactions involving phenylpyrrolidines can be quite diverse, depending on the exact substitution pattern and reaction conditions . Common reactions could include further functionalization of the phenyl ring or the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” would be expected to be typical of a small organic molecule. It would likely be a solid at room temperature, and its solubility in water would depend on the exact structure .

Scientific Research Applications

Synthesis of Organic Compounds

The compound is utilized as a catalyst in the synthesis of various organic compounds, including amides, esters, and amines. Its unique structure, featuring a piperidine ring, a methyl group, and a hydroxymethyl group connected to a 4-fluorophenyl group, allows it to facilitate reactions efficiently .

Ligand in Coordination Compounds

It serves as a ligand in the synthesis of coordination compounds. The 4-fluorophenyl group of the compound interacts with substrate molecules, which can lead to the formation of complex structures with potential applications in materials science and catalysis .

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of various chiral molecules. This is crucial in pharmaceutical research where the chirality of a drug can affect its efficacy and safety .

Biological Activity Studies

Piperidine derivatives, including this compound, are studied for their biological activities. They are present in more than twenty classes of pharmaceuticals and alkaloids, indicating their importance in drug design .

Pharmacological Applications

The compound’s derivatives are investigated for their pharmacological applications. This includes the discovery and evaluation of potential drugs containing the piperidine moiety, which is a common structure in many medicinal compounds .

Antimicrobial Research

This compound has been associated with antimicrobial research. Piperidine derivatives are explored for their effectiveness against various microbial strains, which could lead to the development of new antibiotics .

Analytical Chemistry

In analytical chemistry, the compound is used for the enantioseparation of racemic mixtures. This process is vital for the quality control of pharmaceuticals and the study of chiral drugs .

Chemical Physics

The compound’s properties are of interest in the field of chemical physics, where its behavior under different conditions can provide insights into molecular interactions and reaction dynamics .

Mechanism of Action

The mechanism of action of a compound like “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” would depend on its specific biological targets. Phenylpyrrolidines can interact with various proteins and receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound like “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid unnecessary exposure .

Future Directions

The future research directions for a compound like “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” could include further exploration of its biological activity, development of synthetic methods for its preparation, and investigation of its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

(3S,4R)-4-phenylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;;/h1-5,9-10,12H,6-7,11H2;2*1H/t9-,10+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORNWIOHVXJDBH-JXGSBULDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)N)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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